Structural Differentiation: 4-Ethoxy vs. 4-Methoxy Substitution on the Benzothiazole Core
The target compound (864925-39-3) features a unique 4-ethoxy substitution on the benzothiazole ring. In contrast, the most prevalent and closely related analogs in the patent and literature space, such as those disclosed in US6727247, overwhelmingly utilize a 4-methoxy group [REFS-1, REFS-2]. The specific quantitative data for 864925-39-3's biological activity is not available in the public domain. However, the foundational SAR for this class establishes that the alkoxy substituent at the 4-position is a critical determinant of biological activity, where the shift from methoxy to ethoxy represents a significant change in lipophilicity and steric bulk [2].
| Evidence Dimension | Structural feature (4-position substituent) and its inferred impact on activity based on class SAR |
|---|---|
| Target Compound Data | 4-ethoxy |
| Comparator Or Baseline | 4-methoxy (common in benzothiazole acetamide patent literature, e.g., US6727247) |
| Quantified Difference | No direct differential activity data available. The difference is a structural shift from -OCH3 to -OCH2CH3, which changes computed LogP and TPSA, key parameters in drug-likeness. |
| Conditions | In silico or inferred from class-level patent analysis; specific assay data for direct comparison is absent from accessible primary sources. |
Why This Matters
Procuring the specific 4-ethoxy analog is essential to explore SAR space not covered by the well-trodden 4-methoxy compounds, potentially unlocking novel selectivity or potency profiles.
- [1] United States Patent US6727247 B2, 'Substituted benzothiazole amide derivatives', assigned to Hoffman-La Roche Inc. Publication Date: April 27, 2004. View Source
- [2] Poulsen et al., Bioorganic & Medicinal Chemistry, vol. 6, pp. 619-641 (1998). (Referenced in US6727247 as foundational SAR). View Source
